![molecular formula C10H10ClN3O2S2 B5513863 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide CAS No. 590398-64-4](/img/structure/B5513863.png)

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide" is a chemical compound synthesized from 4-chlorobenzoic acid. It belongs to the class of thiadiazole sulfonamides, a group of compounds known for their diverse biological activities.

Synthesis Analysis

The synthesis of similar thiadiazole sulfonamide derivatives involves a multi-step process starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack of amines to yield the sulfonamides (Chen et al., 2010).

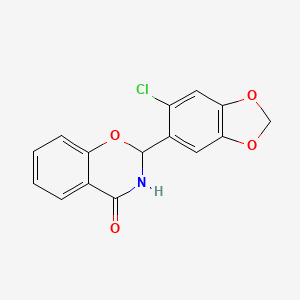

Molecular Structure Analysis

The molecular structure of related thiadiazole sulfonamides is characterized using NMR, IR, and elemental analysis. These methods confirm the structure of the synthesized compounds. For example, the crystal structure of related compounds, such as N-(3,4-Dichlorophenyl)methanesulfonamide, reveals details about the conformation of the N-H bond and bond parameters (Gowda, Foro, & Fuess, 2007).

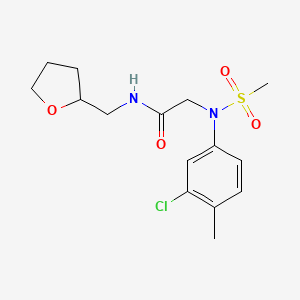

Chemical Reactions and Properties

Thiadiazole sulfonamides exhibit various chemical reactions due to their functional groups. They show interactions with enzymes like carbonic anhydrase, indicating their potential as inhibitors (Temperini et al., 2008).

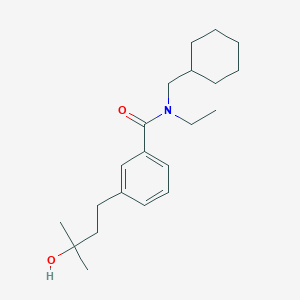

Physical Properties Analysis

The physical properties, such as solubility and melting point, are influenced by the molecular structure. For instance, the packing of molecules in crystals, as seen in N-(2,5-Dichlorophenyl)methanesulfonamide, can affect these properties (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are also determined by the molecular structure. For example, the presence of the thiadiazole and sulfonamide groups contributes to the compound's ability to interact with biological targets, as evidenced in studies on similar sulfonamides (Singh et al., 2004).

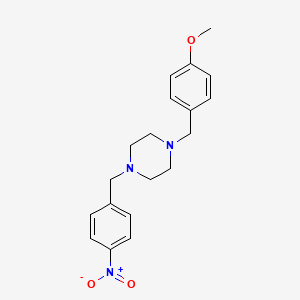

科学的研究の応用

Methane as a Resource and Methanotrophs

Methanotrophs and Methane Utilization : Methanotrophs are bacteria that use methane as their sole carbon source. Research has explored the vast potential of methanotrophs in biotechnological applications, such as the production of single-cell protein, biopolymers, and biofuels, by utilizing methane. These applications demonstrate the interest in methane and its derivatives, including potentially methanesulfonamide derivatives, for various industrial and environmental processes. The ability of methanotrophs to convert methane into valuable products underscores the relevance of studying methane-related compounds for sustainable development and environmental remediation (Strong, Xie, & Clarke, 2015).

Methane Emissions and Climate Impact

Greenhouse Gas Mitigation : Methane (CH4) is a significant greenhouse gas, and its production, emission, and consumption in various environments are critical areas of research. Studies on methane's role in global warming and its emissions from soils and other sources highlight the importance of understanding and mitigating methane's impact on climate change. This context may also include the examination of methane derivatives and their environmental effects, indicating a potential area of study for compounds like N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide (Mer & Roger, 2001).

Advanced Chemical Synthesis and Green Chemistry

Green Chemistry and Catalysis : The field of green chemistry focuses on developing environmentally benign chemical processes, including the catalytic conversion of methane to more valuable products. Research in this area may involve the synthesis of complex molecules, such as N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide, for various applications, including as intermediates in pharmaceuticals or agrochemicals. The exploration of catalytic methods for methane utilization underscores the potential of methane derivatives in contributing to sustainable chemistry and industrial processes (Adebajo, 2007).

特性

IUPAC Name |

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2S2/c1-18(15,16)14-10-13-12-9(17-10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLHQVANUCQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)